molecular formula C9H13NO2 B12566989 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene CAS No. 143877-30-9

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene

Cat. No.: B12566989
CAS No.: 143877-30-9
M. Wt: 167.20 g/mol
InChI Key: OWOHMVCQYROEPK-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a nitro group attached to a propene moiety, which is further connected to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the nitration of cyclohexene derivatives followed by the introduction of the propene moiety. This process typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective formation of the nitro group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like LAH, sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexene derivatives with various functional groups.

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its nitro and propene moieties. The nitro group can participate in redox reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure with a carboxylate group instead of a nitro group.

    2-[(4-Nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate: Contains a nitro group and a cyclohexene ring but with additional functional groups.

Uniqueness

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is unique due to its specific combination of a nitro group and a propene moiety attached to a cyclohexene ring

Properties

CAS No.

143877-30-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)cyclohexene

InChI

InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3

InChI Key

OWOHMVCQYROEPK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CCC=CC1)[N+](=O)[O-]

Origin of Product

United States

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